1,3,5-Tris(2-phenylphenyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
16322-10-4 |
|---|---|
Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1,3,5-tris(2-phenylphenyl)benzene |
InChI |
InChI=1S/C42H30/c1-4-16-31(17-5-1)37-22-10-13-25-40(37)34-28-35(41-26-14-11-23-38(41)32-18-6-2-7-19-32)30-36(29-34)42-27-15-12-24-39(42)33-20-8-3-9-21-33/h1-30H |
InChI Key |
BVVMKZWXIROOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5)C6=CC=CC=C6C7=CC=CC=C7 |
Origin of Product |
United States |
The Significance of Star Shaped Triarylbenzenes in Organic Materials Science
Star-shaped triarylbenzenes are a class of molecules characterized by a central benzene (B151609) ring to which three aryl groups are attached at the 1, 3, and 5 positions. This unique C3-symmetric structure imparts a number of desirable properties that make them highly valuable in organic materials science. Their rigid, propeller-like three-dimensional architecture helps to prevent strong intermolecular interactions, such as π-π stacking, which can often be detrimental to the performance of organic electronic devices. This structural feature leads to materials with good solution processability and the ability to form stable amorphous glasses with high glass transition temperatures.
The electronic properties of star-shaped triarylbenzenes can be readily tuned by modifying the peripheral aryl groups. This allows for the precise design of molecules with specific energy levels (HOMO/LUMO) to meet the requirements of various applications. researchgate.net Their inherent photophysical properties, often characterized by high photoluminescence quantum yields, make them excellent candidates for use in organic light-emitting diodes (OLEDs). rsc.org Furthermore, the starburst structure provides multiple pathways for charge transport, which can lead to enhanced performance in electronic devices.
Academic Relevance of 1,3,5 Tris 2 Phenylphenyl Benzene Within Molecular Materials Design
Within the family of star-shaped triarylbenzenes, 1,3,5-Tris(2-phenylphenyl)benzene stands out due to its specific molecular design. The presence of the additional phenyl rings at the ortho position of the directly attached phenyl groups creates a highly sterically hindered structure. This "twisted" conformation further disrupts intermolecular packing, enhancing the morphological stability of thin films, a crucial factor for the longevity and reliability of OLED devices.
This specific design makes this compound and its derivatives particularly well-suited for use as host materials for phosphorescent emitters in OLEDs. The high triplet energy of these host materials allows for efficient energy transfer to the phosphorescent guest molecules, leading to highly efficient light emission. Researchers have synthesized and characterized various derivatives of 1,3,5-triarylbenzenes, demonstrating their potential in achieving high-performance OLEDs with excellent efficiencies. rsc.org The academic interest in this compound lies in the systematic study of how its unique structure influences its thermal, photophysical, and electrochemical properties, ultimately impacting device performance.
Historical Context of Triarylbenzene Chemistry in Functional Materials
Established Synthetic Routes for 1,3,5-Tris(2-phenylphenyl)benzene and its Structural Analogues
The creation of the 1,3,5-triarylbenzene framework, the backbone of this compound, can be achieved through several key synthetic strategies. These methods primarily involve the formation of the central benzene (B151609) ring through cyclocondensation reactions or the sequential attachment of the aryl side chains via cross-coupling reactions.
Self-Condensation Reactions of Acetophenone (B1666503) Derivatives
One of the most direct and long-standing methods for synthesizing 1,3,5-triarylbenzenes is the acid- or base-catalyzed self-condensation of three molecules of an acetophenone derivative. scielo.org.mxsapub.org This reaction, a type of cyclotrimerization, involves a series of aldol-type condensations and dehydrations to form the central aromatic ring. To synthesize this compound via this route, the logical starting material would be 2-phenylacetophenone.
The general applicability of this method has been demonstrated with various substituted acetophenones. For instance, the self-condensation of acetophenone itself yields 1,3,5-triphenylbenzene. Similarly, substituted acetophenones can be used to produce the corresponding symmetrically substituted 1,3,5-triarylbenzenes.
| Starting Ketone | Product | Catalyst/Conditions |
| Acetophenone | 1,3,5-Triphenylbenzene | CuCl₂, Toluene, Reflux sapub.org |
| 2-Acetonaphthalene | 1,3,5-Tris(2-naphthyl)benzene | CuCl₂, Toluene, Reflux sapub.org |
| Substituted Acetophenones | 1,3,5-Tri(substituted-phenyl)benzenes | Acid-activated Montmorillonite (B579905) Clay scielo.org.mx |
| 4-Hydroxyacetophenone-anil | 1,3,5-Tris(4'-hydroxyphenyl)benzene | Acidic anilinium salt |
A notable advancement in this area is the use of an alkyl ester of orthosilicic acid in conjunction with a non-carboxylic acid as a condensation agent, which allows the reaction to proceed at room temperature. This method has been applied to a range of aromatic ketones to yield 1,3,5-triarylbenzene derivatives.
Cross-Coupling Reactions for Aryl-Aryl Bond Formation
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. These methods are particularly well-suited for constructing complex aromatic systems like this compound.
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for forming aryl-aryl bonds. researchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 1,3,5-trihalogenated benzene (e.g., 1,3,5-tribromobenzene (B165230) or 1,3,5-triiodobenzene) with three equivalents of 2-phenylphenylboronic acid (or its corresponding boronate ester).
The general feasibility of this approach is well-documented for the synthesis of various structural analogues. For example, 1,3,5-Tris(p-formylphenyl)benzene has been synthesized from 1,3,5-tribromobenzene and 4-formylphenylboronic acid. The synthesis of 1,3,5-tri(thiophen-2-yl)benzene (B177079) from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene (B31521) (via Stille coupling, a related cross-coupling reaction) or the corresponding boronic acid further illustrates the utility of this strategy. chemicalbook.com
A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance catalytic activity and stability. researchgate.netrsc.org
| Aryl Halide | Boronic Acid/Ester | Product | Catalyst System |
| 1,3,5-Tribromobenzene | Phenylboronic acid | 1,3,5-Triphenylbenzene | Pd-NPs tagged on PIL researchgate.net |
| Iodobenzene | p-Tolylboronic acid | 4-Methylbiphenyl | Pd/BC, H₂O rsc.org |
| 4-Bromochlorobenzene | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | Palladium standard solution, Ethanol (B145695), KOH chemspider.com |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be envisioned for the synthesis of 1,3,5-triarylbenzenes.
The Heck reaction , which couples an aryl halide with an alkene, offers a potential route. nih.govresearchgate.net For instance, the reaction of 1,3,5-tribromobenzene with three equivalents of styrene (B11656) would lead to the formation of 1,3,5-tristyrylbenzene. While not directly yielding the desired saturated side chains, subsequent hydrogenation could provide the target scaffold. The reaction is typically catalyzed by a palladium source, such as palladium(II) acetate, in the presence of a base.
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgbeilstein-journals.orgresearchgate.net This reaction could be employed to couple 1,3,5-trihalobenzene with three equivalents of phenylacetylene (B144264) to form 1,3,5-tris(phenylethynyl)benzene. This intermediate could then potentially undergo further transformations, such as cyclization or reduction, to arrive at the desired 1,3,5-triarylbenzene structure. A notable application of this strategy is the synthesis of conjugated microporous poly(arylene ethynylene) matrices through the copper-free Sonogashira reaction of iodoarylenes with 1,3,5-triethynylbenzene.
Catalytic Strategies in 1,3,5-Triarylbenzene Synthesis
The choice of catalyst is paramount in directing the course and efficiency of the reactions leading to 1,3,5-triarylbenzenes. Both Lewis and Brønsted acids have been effectively utilized, particularly in condensation and cyclotrimerization reactions.
Lewis acids play a crucial role in promoting the self-condensation of acetophenone derivatives. Copper(II) chloride (CuCl₂) has been demonstrated to be an effective Lewis acid catalyst for the synthesis of 1,3,5-triphenylbenzene and 1,3,5-tris(2-naphthyl)benzene from their respective acetophenone precursors. sapub.org The empty p and d orbitals of the Cu²⁺ ion allow it to act as a good Lewis acid, facilitating the condensation process. sapub.org
Other Lewis acidic systems have also been explored. Zirconocene bis(perfluorooctanesulfonate) has been reported as a highly efficient catalyst for the cyclotrimerization of various ketones to yield 1,3,5-triarylbenzenes. researchgate.net Furthermore, a patent describes the use of Lewis acids such as iron(III) trifluoromethanesulfonate (B1224126) or bismuth(III) trifluoromethanesulfonate to catalyze the formation of 1,3,5-triphenylbenzenes from β-methylchalcone. google.com
In a different approach, tetrachlorosilane (B154696) in ethanol has been used to achieve high yields of 1,3,5-triarylbenzene derivatives at room temperature. sapub.org More recently, p-toluenesulfonic acid (PTSA), a strong Brønsted acid that can exhibit Lewis acidic character in certain contexts, has been shown to be a highly effective catalyst for the solvent-free synthesis of 1,3,5-triarylbenzenes from aryl methyl ketones, offering an environmentally benign alternative. myttex.net
| Reaction Type | Catalyst | Substrates |
| Self-condensation | CuCl₂ | Acetophenone, 2-Acetonaphthalene sapub.org |
| Cyclotrimerization of Ketones | Zirconocene bis(perfluorooctanesulfonate) | Various Ketones researchgate.net |
| From β-methylchalcone | Iron(III) trifluoromethanesulfonate, Bismuth(III) trifluoromethanesulfonate | β-Methylchalcone google.com |
| Self-condensation | p-Toluenesulfonic acid (PTSA) | Aryl methyl ketones myttex.net |
Heterogeneous Catalysis
Heterogeneous catalysis offers a sustainable and efficient route for the synthesis of 1,3,5-triarylbenzenes. One notable method involves the cyclotrimerization of acetophenone derivatives.
A prime example is the use of surface-modified nanoclinoptilolite as a heterogeneous catalyst. This method is particularly attractive due to its environmentally friendly nature, with water being the only by-product. rsc.org The reaction is typically conducted under solvent-free conditions at elevated temperatures, followed by a simple work-up procedure involving filtration of the catalyst and recrystallization of the product. rsc.org
Another approach utilizes montmorillonite clay activated with trifluoromethanesulfonic acid to catalyze the condensation of acetophenones. scielo.org.mx This method can yield a mixture of products, including the desired 1,3,5-triarylbenzenes, β-methylchalcones, and pyrylium (B1242799) salts, depending on the reaction conditions. scielo.org.mx The use of solid acid catalysts like sulfated tungstate (B81510) also provides an environmentally benign, one-pot, solvent-free method for the self-condensation of aryl ketones, offering high yields and short reaction times. researchgate.net
| Catalyst | Substrate | Conditions | Key Advantages |
| Surface-modified nanoclinoptilolite | 2-Methylacetophenone | 100 °C, 3 hours, solvent-free | Environmentally friendly, easy catalyst removal. rsc.org |
| Trifluoromethanesulfonic acid-activated montmorillonite clay | Acetophenones | Refluxing benzene | One-step synthesis of complex molecules. scielo.org.mx |
| Sulfated tungstate | Aryl ketones | Solvent-free | High yields, short reaction times, recyclable catalyst. researchgate.net |
| Zirconocene bis(perfluorooctanesulfonate) | Ketones | - | High Lewis acidity and thermal stability. researchgate.net |
| Copper(II) chloride (CuCl₂) | Acetophenone | 180-220°C, Toluene | Inexpensive and abundant catalyst. sapub.org |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and complex organic molecules. nih.govnih.govclockss.org
For instance, microwave irradiation has been employed in the one-pot synthesis of highly substituted thiazolo[3,2-a]pyrimidine derivatives, significantly reducing the reaction time from hours to minutes. clockss.org Similarly, the synthesis of benzene-bridged periodic mesoporous organosilicas (PMOs) has been drastically shortened by over 40 hours using microwave technology, without compromising the structural integrity of the material. researchgate.net In some cases, the porosity of the resulting PMOs was even improved by more than 25%. researchgate.net
While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful application of this technique to related 1,3,5-triarylbenzenes and other complex aromatic systems suggests its high potential for this specific compound. For example, nano-silica sulfuric acid has been used as a heterogeneous catalyst for the synthesis of 1,3,5-triarylbenzenes from acetophenones under solvent-free conditions and microwave irradiation. researchgate.net
| Reaction Type | Key Advantages of Microwave Assistance |
| Synthesis of thiazolo[3,2-a]pyrimidine derivatives | Reduced reaction time, high efficiency. clockss.org |
| Synthesis of benzene-bridged PMOs | Drastically shortened synthesis time, improved porosity. researchgate.net |
| Synthesis of 1,3,5-triarylbenzenes | Solvent-free conditions, use of heterogeneous catalyst. researchgate.net |
Functionalization Strategies and Derivative Synthesis
The strategic functionalization of the this compound core is crucial for tailoring its properties for specific applications in advanced materials.
Design and Synthesis of Multi-Coordinate Linkers for Extended Architectures
1,3,5-Triarylbenzenes serve as excellent scaffolds for the creation of multi-coordinate linkers, which are essential for building extended structures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov
A notable example is the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), which acts as an organic linker to form novel MOFs with metals like Cu, Cr, and Al. mdpi.com The resulting TIBM-Cu MOF exhibited excellent CO₂ adsorption capacity. mdpi.com Another example is the use of benzene-1,3,5-tri(dithiocarboxylate) as a tritopic linker, demonstrating its ability to enable electronic communication between coordinated metal ions. nih.gov
The synthesis of 1,3,5-tris(4-cyanobenzoyl)benzene and its use in constructing coordination polymers with Ag(I) salts further illustrates the utility of functionalized triarylbenzenes as building blocks for porous materials. researchgate.net
Preparation of Functionalized Precursors for Advanced Materials
The synthesis of functionalized 1,3,5-triarylbenzene derivatives is a critical step in the development of advanced materials with tailored properties.
For example, 1,3,5-tris(p-formylphenyl)benzene, synthesized from the reaction of 1,3,5-trimethylbenzene and formaldehyde, can be used in wastewater treatment to remove certain pollutants. biosynth.com The formyl groups provide reactive sites for further chemical modifications.
The synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives through copper-catalyzed Ullmann coupling or nickel-catalyzed amination yields materials with interesting electrochemical properties. researchgate.netrsc.org These triarylamine-based compounds can be oxidized to form stable dication diradicals, making them promising for applications in molecular electronics and spintronics. rsc.org
Furthermore, the introduction of phosphonic acid groups, as in benzene-1,3,5-tri-p-phenylphosphonic acid, creates building blocks for supramolecular chemistry. researchgate.net Similarly, triazine-based conjugated microporous polymers constructed from derivatives of triphenylamine (B166846) have shown high iodine capture capacity and fluorescence sensing capabilities. rsc.org
Chemical Reactivity and Transformation Pathways of 1,3,5-Triarylbenzenes
The chemical reactivity of 1,3,5-triarylbenzenes is largely dictated by the nature of their substituents. The core benzene ring is relatively inert, but the peripheral aryl groups can undergo various transformations.
For instance, 1,3,5-tris(diarylamino)benzene derivatives in solution can undergo hydrogen-deuterium exchange on the central ring and are susceptible to partial oxidation. researchgate.net The introduction of nitro groups, as in 1,3,5-tris(4-nitrophenyl)benzene, opens up pathways for reduction to the corresponding amines, which can then be used in further synthetic elaborations.
The presence of functional groups like carboxylic acids in 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) allows for its interaction with biological molecules like DNA, suggesting potential applications in medicinal chemistry. nih.gov The transformation of dypnones to 1,3,5-triarylbenzenes through an aldol-type self-condensation followed by intramolecular cycloadditions highlights an alternative synthetic pathway under milder conditions compared to the direct cyclotrimerization of acetophenones. researchgate.net
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. In an EAS reaction, an electrophile replaces a hydrogen atom on an aromatic ring, a process that involves the formation of a positively charged intermediate known as an arenium ion. byjus.com The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the benzene ring. researchgate.net
Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene itself. researchgate.net These groups, such as hydroxyl (-OH) and amino (-NH2), typically direct incoming electrophiles to the ortho and para positions. researchgate.net Conversely, deactivating groups withdraw electron density, making the ring less reactive than benzene. researchgate.net These groups, such as nitro (-NO2) and carbonyls (-COR), generally direct incoming electrophiles to the meta position. researchgate.net
In the case of 1,3,5-triarylbenzenes like this compound, the reaction landscape is complex. The central benzene ring is substituted with three bulky phenyl groups. These aryl substituents are generally considered to be weakly deactivating towards the central ring due to their electron-withdrawing inductive effect, while also presenting significant steric hindrance. This combination makes direct electrophilic substitution on the central core challenging.
Substitution is more likely to occur on the peripheral phenyl rings. Each of these rings is monosubstituted by a large biphenyl (B1667301) group. This existing group will direct further substitution. The outcome of such a reaction depends on a delicate balance between electronic and steric factors. Friedel-Crafts reactions, a key type of EAS, are particularly sensitive and often fail with strongly deactivated rings. libretexts.org
| Substituent Effect on Electrophilic Aromatic Substitution | |
| Group Type | Directing Effect |
| Activating | Ortho, Para |
| Deactivating | Meta |
| Deactivating | Ortho, Para |
Dehalogenation Reactions in On-Surface Synthesis
On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise low-dimensional materials, such as covalent organic frameworks (COFs) and graphene nanoribbons, under ultra-high vacuum conditions. nih.gov A cornerstone of this strategy is the surface-assisted Ullmann coupling, which typically begins with the dehalogenation of specifically designed precursor molecules. rsc.orgmdpi.com
For the synthesis of 2D networks based on a 1,3,5-triarylbenzene motif, a common precursor is a halogenated version of the molecule, such as 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBPB). capes.gov.brrsc.org When these precursor molecules are deposited onto a catalytically active metal surface, such as copper (Cu), silver (Ag), or gold (Au), thermal annealing provides the energy to cleave the carbon-halogen bonds. researchgate.net
The process can be summarized as follows:
Deposition: The halogenated precursor molecules (e.g., TBPB) are sublimated onto the metal substrate in a controlled manner.
Dehalogenation: Upon heating, the catalytic surface facilitates the scission of the carbon-bromine bonds. This creates highly reactive radical species on the surface, with the halogen atoms also adsorbing onto the substrate. mdpi.com The temperature required for dehalogenation depends on both the specific halogen and the substrate's reactivity. researchgate.net
This dehalogenation step is critical as it transforms the stable precursor molecules into activated monomers ready for subsequent bond formation. rsc.org
On-Surface Polymerization through Chemical Transformation
The final step in creating the covalent network is the thermally induced polymerization of the organometallic intermediates. By further increasing the substrate temperature, the organometallic bonds are broken, and new, robust carbon-carbon bonds are formed between the aryl radical units. proquest.comspringernature.com This process is an example of Ullmann-type coupling. mdpi.com
Reaction Cascade in On-Surface Synthesis
| Step | Process | Description | Typical Conditions |
|---|---|---|---|
| 1 | Adsorption & Dehalogenation | Precursor molecules are deposited and heated, causing C-Br bond cleavage. | Deposition at room temp., annealing to ~150-300 °C |
| 2 | Organometallic Intermediate Formation | Aryl radicals bond with surface metal atoms (e.g., Ag). | Occurs after dehalogenation |
This sequential process allows for the fabrication of large-scale, single-layer covalent networks with high structural precision, determined by the geometry of the initial molecular precursor. rsc.org The resulting porous graphene-like materials have significant potential for applications in electronics, catalysis, and molecular separation. nih.gov
Conformational Dynamics and Molecular Geometry
Impact of Non-Planar Molecular Structures on Intermolecular Packing and Solid-State Organization
The molecular architecture of this compound, also known as 1,3,5-tris(biphenyl-2-yl)benzene, is characterized by a central benzene ring connected to three biphenyl units at the 1, 3, and 5 positions. The substitution at the ortho position of the peripheral phenyl rings induces significant steric hindrance. This steric strain forces the phenyl rings within each biphenyl unit and the biphenyl units relative to the central benzene core to adopt a non-planar, propeller-like conformation. This twisted geometry is a defining feature of the molecule and profoundly influences its solid-state packing.
In the crystalline state, this inherent non-planarity prevents the molecules from arranging in a close-packed, co-planar fashion, which is often observed in more planar aromatic systems. Instead, the molecules tend to adopt arrangements that accommodate their three-dimensional shape. For instance, in related 1,3,5-trisubstituted benzene derivatives, the substituents often arrange in an alternating order above and below the plane of the central ring. researchgate.net This can lead to the formation of specific supramolecular structures, such as dimers, held together by weaker intermolecular forces like C-H···π interactions. rsc.org
The specific nature of the substituents can further dictate the packing motif. For example, in halogenated derivatives of similar tripodal molecules, the crystal structures are characterized by differently constructed dimers depending on the position of the halogen atoms. rsc.org Compounds with ortho-substituted halogenophenoxy groups can form dimeric structures stabilized by halogen-halogen and halogen-oxygen interactions, while other isomers may rely on C-H···O and C-H···π interactions. rsc.org The association of these dimers is then governed by further interactions, including halogen bonds and C-H···halogen hydrogen bonds. rsc.org
Role of Molecular Flexibility in Crystal Formation and Amorphous State Behavior
The flexible nature of the bonds connecting the phenyl rings in this compound allows for a degree of conformational freedom. This flexibility plays a crucial role in both its ability to form ordered crystals and its propensity to exist in a disordered, amorphous state. While the steric hindrance from the ortho-substituents dictates a generally non-planar conformation, the molecule can still adopt various twisted arrangements.
This conformational flexibility can be a double-edged sword in the context of crystallization. On one hand, it allows the molecule to adjust its shape to fit into a crystal lattice, potentially leading to the formation of co-crystals with other molecules. nih.govnih.gov The ability to form specific intermolecular interactions, such as phenyl-perfluorophenyl stacking, can be a strong driving force for co-crystallization, leading to well-defined, ordered structures. nih.govnih.gov
On the other hand, the same flexibility can hinder crystallization by allowing a multitude of low-energy conformations, making it difficult for the molecules to organize into a single, repeating crystalline unit. This often leads to the formation of amorphous glasses upon cooling from the melt or evaporation from solution. Molecules with a high degree of conformational freedom are more likely to form stable amorphous states because the energy barrier to rearrange into an ordered crystal is higher. This is a desirable property for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where amorphous thin films are preferred to prevent grain boundaries that can impede charge transport and light emission.
Electronic Structure and Conjugation Effects
Pathways of π-Conjugation and Electron Delocalization within the Triarylbenzene Core
The electronic properties of this compound are intrinsically linked to the extent of π-conjugation and electron delocalization throughout its aromatic system. libretexts.orgyoutube.comyoutube.comyoutube.com In an idealized planar arrangement, the p-orbitals of the interconnected benzene rings would overlap, creating a continuous network for electron delocalization. youtube.comyoutube.com However, due to the steric hindrance caused by the ortho-phenyl substituents, the molecule is forced into a non-planar conformation. This twisting between the central benzene ring and the peripheral biphenyl units, as well as between the phenyl rings within the biphenyl moieties, disrupts the ideal π-orbital overlap.
Determination and Modulation of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that govern the electronic behavior of a molecule, including its ability to donate or accept electrons and its optical properties. wikipedia.org In this compound and related compounds, the HOMO and LUMO are primarily derived from the π-orbitals of the aromatic system.
The energy levels of the HOMO and LUMO can be experimentally determined using techniques such as cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS). Computationally, these energy levels can be predicted using methods like density functional theory (DFT).
The non-planar structure of this compound influences the HOMO and LUMO energy levels. The reduced π-conjugation due to twisting generally leads to a wider HOMO-LUMO gap compared to a hypothetical planar analogue. This is because the delocalization of electrons, which stabilizes the HOMO and destabilizes the LUMO, is less effective.
The HOMO and LUMO levels can be intentionally modulated by introducing different substituent groups onto the aromatic rings. scispace.com Electron-donating groups will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups will lower the LUMO energy level, making the molecule easier to reduce. This ability to tune the frontier orbital energies is a powerful tool for designing materials with specific electronic properties for various applications. For example, in a study of related carbazole (B46965) derivatives, the introduction of a bromine atom was found to lower the HOMO energy level and raise the LUMO energy level, thereby widening the energy gap. rsc.org
Below is a table with representative HOMO and LUMO energy levels for related compounds, illustrating the effect of substituents.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
| Data for OTrPhCz and OTrPhCzBr from a study on related carbazole derivatives. rsc.org |
Influence on Triplet Energy Levels for Optoelectronic Applications
In addition to the singlet excited states, which are involved in fluorescence, the triplet excited states play a crucial role in the performance of optoelectronic devices, particularly in the context of phosphorescence and thermally activated delayed fluorescence (TADF). The energy of the lowest triplet state (T1) is a critical parameter.
For applications in blue OLEDs, a high T1 energy level is essential for host materials to effectively confine the triplet excitons on the dopant (emitter) molecules and prevent energy back-transfer, which would otherwise reduce the device efficiency. The non-planar structure of this compound and its derivatives contributes to maintaining a relatively high triplet energy. The localization of the excitation on smaller conjugated segments due to the twisted geometry helps to keep the T1 level high.
Systematic Studies of Substituent Effects on Molecular and Material Propertiesrsc.orgresearchgate.netmdpi.com
The core 1,3,5-tris(phenyl)benzene structure serves as a versatile and photochemically stable platform. nih.govresearchgate.net By strategically attaching different functional groups (substituents) to the peripheral phenyl rings, researchers can systematically modify the molecule's electronic and steric characteristics. These modifications provide a powerful tool to fine-tune the resulting material's properties for specific applications in fields like organic electronics. rsc.org Studies have demonstrated that even subtle changes, such as the addition of electron-donating or electron-withdrawing groups, can have a profound impact on photophysical behavior, charge transport capabilities, and solid-state morphology. researchgate.netmdpi.com
Tuning Photophysical Characteristics (e.g., Quantum Yields)
The introduction of substituents onto the 1,3,5-triphenylbenzene framework allows for precise control over its light-emitting properties, including emission color and photoluminescence quantum yield (PLQY), which is a measure of a substance's emission efficiency. rsc.orgresearchgate.net
Research into various derivatives has shown that both the nature and placement of these functional groups can alter the electronic energy levels of the molecule, thereby tuning its fluorescence. For example, substituting the peripheral phenyl rings with different halogens (Fluorine, Chlorine, Bromine, Iodine) leads to a systematic shift in the solid-state emission wavelength. A study on 1,3,5-triarylbenzenes with halo-substituents demonstrated that the maximal emission peak shifts from 358 nm for fluorine to 374 nm for iodine, indicating that heavier halogens can red-shift the emission. researchgate.net
In a different approach, the attachment of three ferrocenyl moieties to a 1,3,5-triphenylbenzene core resulted in a compound exhibiting cyan-light emission at 493 nm. rsc.org This derivative showed a fluorescence quantum yield (ΦF) of 13% in a chloroform solution, which is an improvement over the approximate 10% quantum yield of the unsubstituted parent 1,3,5-triphenylbenzene. rsc.org Remarkably, this same molecule displays aggregation-induced enhanced emission (AIEE), where the quantum yield dramatically increases to 74% in an aggregated state, a phenomenon attributed to the restricted internal rotations of the ferrocenyl units in the solid phase. rsc.org
Further functionalization has led to the development of complex fluorophores for sensing applications. Derivatives synthesized via Sonogashira coupling, for instance, exhibit photoluminescence at varied wavelengths such as 365 nm, 426 nm, and 465 nm, depending on the specific peripheral units attached. nih.gov
| Compound/Substituent | Emission Wavelength (λem) | Quantum Yield (ΦF) | Condition |
| 1,3,5-Triphenylbenzene (unsubstituted) | 354 nm | ~10% | Solution |
| Triferrocenyl-substituted derivative | 493 nm | 13% | Chloroform solution |
| Triferrocenyl-substituted derivative | - | 74% | Aggregated state (AIEE) |
| para-Fluoro (-F) substituent | 358 nm | Not Reported | Solid State |
| para-Chloro (-Cl) substituent | 361 nm | Not Reported | Solid State |
| para-Bromo (-Br) substituent | 363 nm | Not Reported | Solid State |
| para-Iodo (-I) substituent | 374 nm | Not Reported | Solid State |
| Sonogashira coupled derivative 29 | 426 nm | Not Reported | Not Specified |
| Sonogashira coupled derivative 30 | 365 nm | Not Reported | Not Specified |
| Sonogashira coupled derivative 31 | 465 nm | Not Reported | Not Specified |
Engineering Charge Transport Behavior and Mobility
The efficiency of organic electronic devices, such as OLEDs, relies heavily on the charge transport characteristics of the materials used. Substituents on the 1,3,5-triphenylbenzene scaffold can be used to engineer the charge carrier mobility—the speed at which electrons or holes move through the material under an electric field.
Attaching different functional groups modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient injection of charges from electrodes and for transport between molecules. researchgate.net For instance, a study on ortho-substituted 1,3,5-triphenylbenzene derivatives designed as hole-transport materials (HTMs) showed that their HOMO energy levels could be aligned favorably with that of perovskite (-5.44 eV), indicating that efficient hole injection is possible. researchgate.net
While direct mobility data for substituted this compound is limited, studies on closely related triarylamine and triarylbenzene structures clearly demonstrate the impact of substituents. In one such study, the introduction of bromine atoms to triphenylamine-based hole transport materials led to a significant enhancement in hole mobility, showing an increase of one order of magnitude compared to their non-brominated counterparts under the same electric field. rsc.org This highlights a powerful strategy for improving material performance. Similarly, related benzimidazole-based triphenylbenzene materials, like TPBI, are known to function as electron transporters, with typical electron mobilities (μe) in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net These examples underscore the principle that targeted substitution can be used to enhance either hole or electron mobility, or to create materials with balanced transport for both charge carriers.
| Compound Class/Substituent | Property Measured | Value | Significance |
| ortho-substituted TPB with 4,4'-dimethoxydiphenylamine | HOMO Energy Level | -5.25 eV | Favorable for hole injection from perovskite |
| ortho-substituted TPB with phenothiazine | HOMO Energy Level | -5.20 eV | Favorable for hole injection from perovskite |
| Triphenylamine derivatives | Hole Mobility (μh) | ~1 order of magnitude increase | Bromine substitution enhances mobility |
| 1,3,5-tri(phenyl-2-benzimidazolyl)-benzene (TPBI) | Electron Mobility (μe) | 10⁻⁶ - 10⁻⁵ cm² V⁻¹ s⁻¹ | Establishes baseline for electron transport in related systems |
Impact on Crystallization Propensity and Glassy State Stability
The solid-state arrangement, or morphology, of molecular materials is critical to their performance and stability. Materials can be crystalline (ordered) or amorphous (disordered). For many applications in organic electronics, stable amorphous glasses are preferred because they form smooth, uniform films and avoid issues like grain boundaries found in crystalline films, which can impede device performance. The 1,3,5-triphenylbenzene structure is particularly amenable to forming stable glasses. capes.gov.br
Substituents play a key role in controlling whether a derivative will crystallize or form an amorphous glass. Bulky or irregularly shaped substituents can disrupt the regular packing required for crystallization, thus promoting the formation of a stable glassy state. This stability is often characterized by a high glass transition temperature (Tg), the temperature at which a rigid glass transitions into a more rubbery, supercooled liquid state. Materials with a high Tg are desirable for device longevity as they remain stable at operating temperatures.
For example, attaching methyl groups to 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) creates a family of amorphous molecular materials with high glass-transition temperatures exceeding 100°C. capes.gov.br Similarly, ortho-substituted triphenylbenzene derivatives have been synthesized that exhibit distinct glass transition and melting temperatures. researchgate.net
The effect of substituents on melting point (Tm), which is an indicator of crystal lattice stability, has also been systematically studied. For a series of para-substituted 1,3,5-triphenylbenzenes, the melting point changes significantly with the electronic nature of the substituent. Electron-withdrawing groups like -NO₂ and electron-donating groups like -OH both lead to higher melting points compared to the unsubstituted parent compound, suggesting they enhance intermolecular interactions in the crystal lattice. mdpi.com
| Substituent Group (para-position) | Melting Point (Tm) (°C) | Glass Transition Temp. (Tg) (°C) |
| -H (unsubstituted) | 171–173 | Not Reported |
| -F (Fluoro) | Not Reported | Not Reported |
| -NO₂ (Nitro) | 151–152 | Not Reported |
| -OH (Hydroxy) | 237–239 | Not Reported |
| -CH₃ (Methyl) on triphenylamine core | Not Reported | > 100 |
| ortho-derivative with 4,4'-dimethoxydiphenylamine | 129 | 80 |
| ortho-derivative with phenothiazine | 165 | 114 |
Supramolecular Assembly, Intermolecular Interactions, and Crystal Engineering
Mechanisms of Supramolecular Self-Assembly
The aggregation of molecules into stable, non-covalently bonded structures is driven by a variety of specific and directional interactions. For 1,3,5-trisubstituted benzenes, the nature of the substituents is paramount in defining the assembly pathway.
The π-π stacking interaction, a key organizing force in many aromatic systems, is significantly influenced by the substitution pattern on the benzene (B151609) core. In molecules like 1,3,5-triphenylbenzene (B1329565), where phenyl groups are attached, the flexible arrangement of these rings allows for self-assembly driven by the π-stacking effect researchgate.net. However, the introduction of bulky substituents at the ortho-positions of the peripheral phenyl rings, as in 1,3,5-Tris(2-phenylphenyl)benzene, induces a pronounced twist, creating a non-planar, three-bladed propeller shape researchgate.net.
This steric hindrance prevents the close, co-facial π-π stacking that is common in more planar aromatic molecules. Research on a triferrocenyl-substituted 1,3,5-triphenylbenzene, which also possesses bulky groups, revealed no significant π-stacking interactions within its crystal structure rsc.org. This suggests that for the parent this compound, strong, directional stacking of the central rings is unlikely. Instead, weaker, parallel-displaced or offset stacking arrangements may occur, where the aromatic rings of adjacent molecules overlap partially rsc.org. Thermodynamic studies comparing 1,3,5-triphenylbenzene with its isomer 1,2,3-triphenylbenzene (B72074) support the existence of stabilizing parallel-displaced π-stacking interactions between the outer phenyl rings in the more sterically crowded isomer researchgate.net.
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction is a powerful tool in crystal engineering for constructing robust supramolecular architectures. By introducing halogen atoms (e.g., Br, I) onto the peripheral phenyl rings of a 1,3,5-trisubstituted benzene core, predictable assembly patterns can be achieved nih.gov.
For instance, studies on halogenated benzenes have demonstrated the formation of I···S halogen bonds that are significantly shorter than the sum of the van der Waals radii, indicating a strong, specific interaction nih.gov. In the context of this compound, introducing halogen atoms could direct the assembly into specific solid-state packings or control the formation of 2D networks on surfaces. The interplay between different types of halogen bonds (e.g., Type I, C−X···X−C, and Type II, C−X···Y) and other weak interactions would dictate the final nanoarchitecture.
The introduction of hydrogen bond donor and acceptor groups, such as carboxylic acids or amides, onto the molecular scaffold typically dominates the self-assembly process due to the strength and directionality of these interactions. Derivatives of 1,3,5-trisubstituted benzenes are prime examples of this principle.
Molecules like 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), a triphenylbenzene derivative with carboxyl groups, readily form extensive two-dimensional hydrogen-bonded networks nih.govmpg.denih.gov. Similarly, attaching 2,4-diamino-1,3,5-triazinyl (DAT) groups, which are capable of forming multiple N-H···N hydrogen bonds, to a 1,3,5-trisubstituted benzene core leads to robust 3D networks where each molecule can be linked to its neighbors by a dozen hydrogen bonds researchgate.netfigshare.com. In these systems, the hydrogen-bonding motifs, such as the O-H···O dimers in carboxylic acids or the rosette patterns in DATs, define the primary structure of the resulting assembly. For a molecule like this compound, functionalization with such groups would be a predictable strategy to engineer porous frameworks and other complex architectures nih.gov.
In the absence of strong directing groups like halogens or hydrogen-bonding moieties, weaker interactions become critical in guiding self-assembly. For this compound, C-H···π interactions are expected to be particularly significant. The propeller-like conformation places numerous C-H bonds from the peripheral phenyl rings in close proximity to the π-electron clouds of adjacent rings, both within the same molecule (intramolecular) and between neighboring molecules (intermolecular). The packing of related molecules, such as 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene, is stabilized by such weak C-H···π and C-H···O interactions epa.gov. These forces, though individually weak, are numerous in a large molecule and collectively play a substantial role in determining the final, most stable crystal packing arrangement.
The formation of ordered molecular layers at solid-liquid or solid-vapor interfaces is often a concentration-dependent process. At low concentrations, molecules may form well-ordered, low-density structures, such as porous honeycomb networks, to maximize favorable molecule-substrate and intermolecular interactions. As the concentration increases, a phase transition to a more densely packed arrangement often occurs.
This behavior is exemplified by amphiphilic perylene (B46583) diimides, where different self-assembled morphologies are observed by varying the concentration rsc.org. A more direct analogue, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (BTA), demonstrates polymorphism at interfaces, where the relative occurrence of different structures depends on factors including solution concentration nih.gov. For a potential this compound derivative designed for on-surface assembly, it is expected that concentration would be a key parameter to control the resulting nanoarchitecture, allowing for the selective formation of either porous or close-packed structures.
Formation of Ordered Supramolecular Structures and Nanoarchitectures
The combination of molecular shape and specific intermolecular interactions drives the formation of a variety of ordered supramolecular structures. For this compound and its derivatives, several nanoarchitectures can be envisioned.
The parent compound, governed by van der Waals forces and C-H···π interactions, would likely pack in a way that accommodates its three-bladed propeller shape, potentially forming columnar structures with interlocking motifs.
By introducing functional groups, more complex and highly ordered nanoarchitectures can be engineered. A prime example is the formation of 2D honeycomb networks by 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface. nih.govmpg.de These networks are stabilized by hydrogen bonds between the carboxylic acid groups and feature well-defined nanopores. nih.govmpg.de These cavities can be used to trap guest molecules, creating hierarchical host-guest systems. nih.gov Temperature changes can induce phase transformations in these networks, leading to closer-packed structures and the release of guest molecules. nih.govmpg.de This demonstrates how functionalized triphenylbenzene cores can serve as programmable building blocks for creating dynamic nanoarchitectures on surfaces.
Table of Interactions and Their Roles
| Interaction Type | Expected Role in this compound Systems | Relevant Analogues / Examples | Citations |
|---|---|---|---|
| π-π Stacking | Likely weak and offset/displaced due to steric hindrance from ortho-phenyl groups. Not the dominant interaction for the parent compound. | Triferrocenyl-1,3,5-triphenylbenzene, 1,2,3-Triphenylbenzene | rsc.orgresearchgate.net |
| Halogen Bonding | Strong, directional interaction for creating robust 1D, 2D, or 3D architectures in halogenated derivatives. | Halogenated benzenes, 1,3,5-Tris(phenylethynyl)benzenes | nih.govnih.gov |
| Hydrogen Bonding | Dominant, structure-directing interaction in derivatives functionalized with groups like -COOH or amides, leading to porous networks. | 1,3,5-Tris(4-carboxyphenyl)benzene (BTA), Diaminotriazinyl-benzenes | nih.govmpg.deresearchgate.netfigshare.com |
| C-H···π Interactions | Important secondary interaction contributing to the overall stability of the crystal packing, especially for the parent compound. | 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene | epa.gov |
| Van der Waals Forces | Provide general, non-directional stabilization of the assembled structure. | General principle for all molecular crystals. | nih.gov |
Construction of Two-Dimensional Porous Nanoarchitectures
The ability to form predictable, porous networks on surfaces is a hallmark of trigonal molecules based on the 1,3,5-triphenylbenzene framework. Derivatives such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) have been shown to self-assemble on a silver surface into two-dimensional honeycomb networks. mpg.denih.gov These structures exhibit well-defined nanocavities with internal diameters of approximately 2.95 nm. mpg.denih.gov The formation of these porous architectures is primarily directed by hydrogen bonding between the peripheral carboxylic acid groups. core.ac.uk
Design and Formation of Self-Assembled Monolayers (SAMs) and Multilayered Films
The formation of highly ordered self-assembled monolayers (SAMs) is a critical step in the bottom-up fabrication of molecular electronic devices and functional surfaces. Molecules based on the 1,3,5-triphenylbenzene scaffold are excellent candidates for creating SAMs due to their structural properties. For instance, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which features a C3-symmetric core, is known to form a SAM on a variety of substrates. nih.gov
The design of these monolayers relies on the interplay between molecule-molecule and molecule-substrate interactions. The peripheral functional groups are crucial; in the case of H3BTB, the carboxylic acid groups can form predictable hydrogen-bonding patterns to create a stable 2D network, while also interacting with the underlying substrate. core.ac.uknih.gov The formation of these layers can be controlled, leading to either porous or close-packed arrangements depending on conditions and the specific molecular structure. researchgate.net
Engineering Open Structures and Nanotunnels through Self-Assembly
The self-assembly of 1,3,5-triphenylbenzene derivatives provides a powerful method for engineering open structures and nanotunnels. The key is to prevent the molecules from adopting a dense, close-packed arrangement. This is achieved through carefully designed intermolecular interactions.
A prime example is the formation of honeycomb networks by 1,3,5-Tris(4-carboxyphenyl)benzene and its analogues at the liquid-graphite interface. core.ac.ukresearchgate.net These networks are stabilized by strong, directional hydrogen bonds between the carboxylic acid groups of neighboring molecules. core.ac.uk The resulting open structures contain regular voids or "nanotunnels" when viewed in three dimensions. The size and shape of these cavities can be tailored by modifying the molecular building block. researchgate.net The voids within these networks are large enough to host guest molecules, allowing for the construction of hierarchical structures. nih.gov For example, single macrocyclic molecules have been successfully confined within the 2D nanocavities of a network formed by a triphenylbenzene derivative. nih.gov
Competing Self-Assembly Mechanisms on Surfaces
The final structure of a self-assembled molecular layer is determined by a delicate balance of competing interactions. The self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on different substrates highlights how this competition dictates the outcome. nih.gov
On a Ag(111) surface, a periodic, ordered arrangement of TBB molecules emerges. This structure is the result of a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonds (XB). nih.gov In contrast, on a Si(111)-(√3 × √3)-Ag surface, two different arrangements are observed. One is a periodic structure (Phase 1) stabilized by a cooperative interplay of molecule-substrate interactions, van der Waals (vdW) forces, and hydrogen bonds (HB). The other is a random arrangement (Phase 2) that results from a competitive interplay where strong intermolecular halogen and hydrogen bonds compete with the molecule-substrate interactions. nih.gov
This demonstrates that the substrate is not a passive element but plays an active role in the self-assembly process. Furthermore, studies on 1,3,5-Tris(4-carboxyphenyl)benzene show that even on the same substrate, multiple structures can form. core.ac.ukresearchgate.net At the 1-phenyloctane/graphite interface, this molecule can form a close-packed network as well as two different porous networks (honeycomb and rectangular). core.ac.ukresearchgate.net The fact that the rectangular cavity structure is the most stable and predominantly observed suggests it is the thermodynamically preferred outcome of competing assembly pathways. core.ac.uk
| Substrate | Intermolecular Interactions | Molecule-Substrate Interaction | Resulting Structure | Reference |
| Ag(111) | Halogen Bond (XB) | Cooperative | Periodic Arrangement | nih.gov |
| Si(111)-(√3 × √3)-Ag | vdW + Hydrogen Bond (HB) | Cooperative | Periodic Arrangement (Phase 1) | nih.gov |
| Si(111)-(√3 × √3)-Ag | Halogen Bond (XB) + HB | Competitive | Random Arrangement (Phase 2) | nih.gov |
Table 1: Summary of competing self-assembly mechanisms for 1,3,5-tris(4-bromophenyl)benzene (TBB) on different substrates.
Principles of Crystal Engineering and Control of Crystallization
Crystal engineering of 1,3,5-triphenylbenzene derivatives involves the rational design of solid-state structures to achieve desired physical and chemical properties. This requires a deep understanding of the non-covalent interactions that guide molecular assembly, such as π-π stacking, hydrogen bonding, and van der Waals forces. nih.govepa.gov
Factors Governing Crystallization Kinetics and Polymorphism
Crystallization kinetics and the potential for polymorphism are critical aspects of the solid-state behavior of 1,3,5-triphenylbenzene derivatives. Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for this class of molecules. For example, the reported melting points for 1,3,5-tris-(α-naphthyl)benzene (TNB) vary significantly, which suggests the existence of different polymorphs. mdpi.com This compound also has a notable tendency to form a stable amorphous (glassy) phase, indicating that its crystallization can be kinetically hindered. mdpi.com
The self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene also shows rich polymorphic behavior, where the resulting structure is highly dependent on experimental conditions. researchgate.net
| Factor | Observed Polymorphs/Structures | Reference |
| Solvent Type | The dielectric constant of the solvent can influence the stability of different networks (e.g., honeycomb vs. rectangular). | core.ac.uk |
| Solution Concentration | Different concentrations can favor the formation of distinct polymorphs. | researchgate.net |
| Temperature | Annealing can induce phase transformations between different self-assembled structures. | mpg.denih.gov |
Table 2: Factors influencing polymorphism in the self-assembly of 1,3,5-Tris(4-carboxyphenyl)benzene.
These findings underscore that controlling the crystallization of this compound would require precise management of thermodynamic and kinetic parameters to select for a desired crystal form and avoid unwanted amorphous or polymorphic phases.
Strategies for Controlled Crystal Film Growth (e.g., Ionic Liquid-Assisted Vapor Deposition)
Advanced deposition techniques are being developed to control the growth of crystalline thin films of organic materials for electronic applications. One such strategy is ionic liquid-assisted vapor deposition, which has been successfully applied to derivatives of the 1,3,5-triphenylbenzene family, such as 1,3,5-Tris(N-carbazolyl)benzene (TCB) and 1,3,5-Tris(diphenylamino)benzene (B145324) (TDAB). acs.org
In this method, the organic semiconductor is deposited via vacuum evaporation onto a substrate coated with a thin layer of an ionic liquid (IL). The IL acts as a mediating phase, profoundly influencing the nucleation and growth of the crystalline film. Research shows that the presence of the ionic liquid can lead to enhanced crystal growth and improved crystallinity of the resulting film compared to direct deposition on the substrate. acs.org For example, the use of certain ionic liquids was found to alter the nucleation process of TDAB, limiting the size of individual crystals but leading to a coalesced film. acs.org X-ray diffraction patterns confirm that films grown with the assistance of an ionic liquid can exhibit superior crystalline quality. acs.org This technique offers a promising route for fabricating high-quality crystalline films of complex organic molecules like this compound for advanced applications.
Applications in Advanced Materials and Devices
Organic Electronics and Optoelectronics
In the realm of organic electronics and optoelectronics, the molecular architecture of 1,3,5-Tris(2-phenylphenyl)benzene offers a combination of high thermal stability, amorphous morphology, and suitable energy levels, making it a versatile component in the fabrication of high-performance devices.
Host Materials for Organic Light-Emitting Diodes (OLEDs)
While specific research on the direct use of this compound as a host material in OLEDs is not extensively documented in the provided results, the foundational structure is closely related to molecules that are widely used in this capacity. For instance, derivatives like 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) are well-known electron-transporting and host materials in OLEDs. The triphenylbenzene core imparts high triplet energy and good thermal stability, which are critical properties for efficient phosphorescent and fluorescent OLEDs.
The development of high-efficiency blue OLEDs often relies on host materials that can effectively facilitate the TADF mechanism. While direct integration of this compound in TADF systems is not detailed, related triazine-based derivatives have shown significant promise. st-andrews.ac.ukchemrxiv.orgresearchgate.netresearchgate.net These systems leverage the small energy gap between the singlet and triplet excited states to harvest triplet excitons, thereby enhancing the internal quantum efficiency. The rigid and sterically hindered nature of the this compound backbone could theoretically contribute to minimizing non-radiative decay pathways, a desirable trait for TADF host materials.
Hole Transport Materials (HTMs) in Electronic Devices
Derivatives of the 1,3,5-triphenylbenzene (B1329565) core have been investigated as effective hole transport materials (HTMs). For example, triphenylbenzene derivatives have been synthesized and characterized for their potential in perovskite solar cells. researchgate.net These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the perovskite layer. researchgate.net The non-planar structure of these molecules helps in forming stable amorphous films, which is beneficial for device longevity and performance. Computational studies on 1,3,5-tris(diphenylamino)benzene (B145324) derivatives have also highlighted their potential as HTMs due to favorable frontier molecular orbital energies. research-nexus.net
Components in Organic Photovoltaic Cells
In organic photovoltaic (OPV) cells, materials with tailored energy levels and good film-forming properties are essential. Derivatives of 1,3,5-triphenylbenzene have been explored for this purpose. For instance, 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene has been used as a buffer layer in OPV cells, significantly increasing the device lifetime. erpublications.com This highlights the potential of the core structure to be functionalized for specific roles within the photovoltaic device architecture.
Porous Materials and Frameworks
The rigid C3-symmetric nature of the triarylbenzene scaffold makes it an ideal linker molecule for the bottom-up construction of highly ordered and porous crystalline materials.
Triarylbenzene derivatives are exemplary building blocks for synthesizing two-dimensional (2D) Covalent Organic Frameworks (COFs) due to their trigonal geometry, which promotes the formation of hexagonal porous networks. rsc.org Functionalized linkers such as 1,3,5-tris(4-formylphenyl)benzene (TFPB) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) are commonly used to form stable, crystalline COFs through imine condensation reactions. unito.it
A notable example is the on-surface synthesis of a 2D COF from 1,3,5-tris(4-bromophenyl)benzene (B1296842) under ultra-high vacuum conditions. rsc.org The formation and quality of the resulting framework are highly dependent on the substrate used (e.g., graphite, copper, or silver). rsc.org These materials possess high thermal and chemical stability, well-defined nanochannels, and high surface areas, making them suitable for applications in gas storage and separation, catalysis, and sensing. rsc.orgnih.gov
By introducing coordinating functional groups onto the peripheral phenyl rings, triarylbenzene molecules can act as multidentate organic linkers to construct Metal-Organic Frameworks (MOFs) and coordination polymers. youtube.com These materials consist of metal ion nodes connected by the organic linkers, forming one-, two-, or three-dimensional networks. youtube.com
A specific example is the synthesis of a three-dimensional manganese(II) coordination polymer using 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene as the C3-symmetric ligand. nih.gov In this structure, the manganese centers are coordinated by nitrogen atoms from four different ligands, creating a robust 3D framework. nih.gov Another study demonstrated the construction of coordination polymers from various 1,3,5-tris(functionalised-phenylethynyl)benzene linkers and copper ions. rsc.org The porosity of these materials could be tuned from microporous to mesoporous by altering the functional groups on the linker and the copper salt used. rsc.org
The non-planar, propeller-like conformation of many triarylbenzene derivatives creates intrinsic voids and cavities, enabling them to act as host molecules in host-guest systems. While the formation of discrete nanocages or stable clathrates by this compound itself is not widely reported, structurally related molecules have demonstrated this capability.
For instance, a series of triazine-based conjugated microporous polymers (TCMPs) constructed from triphenylamine (B166846) derivatives, including 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene, show excellent capacity for iodine capture. rsc.org The twisted, propeller-like conformation of these linkers within the polymer network creates effective sorption sites and facilitates charge-transfer interactions, which are crucial for the defined host-guest interactions that enable the high uptake of iodine guest molecules. rsc.org This principle of using sterically hindered triarylbenzene cores to create materials with well-defined voids for capturing guest molecules is central to the concept of molecular clathrates and porous solids.
The high carbon content and aromatic nature of triarylbenzene-based porous frameworks make them excellent precursors for producing porous carbon materials. Through a process of high-temperature pyrolysis (carbonization) under an inert atmosphere, the organic framework can be converted into a carbon network while retaining a degree of its porous structure.
A study involving a series of 1,3,5-tris(functionalised-phenylethynyl)benzene linkers showed that their direct carbonization afforded microporous carbon. rsc.org The resulting carbon material exhibited a Type I gas adsorption-desorption isotherm, which is characteristic of materials with a high volume of micropores (pores smaller than 2 nm). rsc.org Such materials are highly sought after for applications in gas adsorption, energy storage, and as catalyst supports, owing to their high surface area and chemical robustness.
Sensing and Probing Technologies
The unique structural and photophysical properties of 1,3,5-trisubstituted benzene (B151609) derivatives have positioned them as promising candidates for the development of advanced sensing technologies. However, specific research detailing the application of this compound in these areas is limited in publicly available literature. The following sections discuss the potential applications based on closely related analogues and general principles of this molecular scaffold.
Development of Fluorescent Probes for Metal Ion Detection
While direct studies on this compound as a fluorescent probe for metal ions are not extensively documented, the broader class of 1,3,5-triphenylbenzene (TPB) derivatives has been explored for this purpose. TPB serves as a thermally and photochemically stable fluorophore. By introducing specific functional groups onto this core structure, chemists can design selective and sensitive chemosensors. For instance, derivatives of 1,3,5-triphenylbenzene have been successfully modified to detect a variety of metal ions, including Al³⁺, Zn²⁺, and Cu²⁺, often through mechanisms involving fluorescence enhancement ("turn-on") or quenching. The design principle involves incorporating ion-binding sites (receptors) that, upon coordination with a target metal ion, modulate the electronic properties and thus the fluorescence output of the TPB core.
Integration into Electronic Sensing Systems
The integration of this compound into electronic sensing systems is an area that remains largely unexplored in available research. However, related polyphenyl compounds are recognized for their potential in organic electronics. Derivatives of 1,3,5-triphenylbenzene have been investigated for creating advanced materials used in devices like organic light-emitting diodes (OLEDs). The rigid and well-defined structure of these molecules provides a stable framework that can be functionalized to tune electronic properties, which is a key requirement for materials used in electronic sensors.
Versatile Building Blocks for Complex Organic Architectures
The C₃-symmetric and sterically crowded nature of this compound makes it a valuable and versatile building block for the synthesis of more complex and functional organic molecules and materials.
Synthesis of Advanced Polyaromatic Hydrocarbons
There is limited specific information on the use of this compound as a precursor for advanced polyaromatic hydrocarbons (PAHs). In principle, the peripheral phenyl rings of the molecule could be subjected to further annulation reactions to create larger, more extended π-conjugated systems. This bottom-up synthetic approach is a cornerstone of modern materials chemistry for producing precisely structured graphene fragments and other complex PAHs.
Construction of Molecular Propellers
The defining structural feature of this compound is its non-planar, three-bladed propeller shape. This arises from the significant steric hindrance between the ortho-phenyl substituents and the central benzene ring, which forces the biphenyl (B1667301) units to twist out of the plane of the central core.
This propeller-like topology is also observed in closely related analogues, such as 1,3,5-Tris(2-methylphenyl)benzene (B1599920). This rigid, three-dimensional architecture is a key feature that makes these compounds attractive for materials science. The propeller shape prevents close packing and π-stacking in the solid state, which can be beneficial for applications in organic electronics by influencing charge transport and photophysical properties. This well-defined, non-planar structure serves as a rigid framework that can be built upon to create larger, shape-persistent macromolecules with unique host-guest capabilities or chiroptical properties.
Strategic Use as Key Synthetic Intermediates in Organic Synthesis
This compound and its functionalized derivatives serve as important platforms for constructing novel molecular receptors and complex ligands. The synthesis of these tripodal molecules often relies on modern cross-coupling reactions, highlighting their role as key intermediates that are accessible through strategic chemical synthesis.
A prime example is the synthesis of 1,3,5-Tris(2'-aminophenyl)benzene, a novel and rigid aromatic platform for molecular receptors. researchgate.net Its preparation was successfully achieved via a Suzuki-Miyaura cross-coupling reaction between 1,3,5-triiodobenzene (B10644) and 2-aminophenylboronic acid. researchgate.net This demonstrates how the core 1,3,5-triarylbenzene structure can be assembled and functionalized with reactive groups (like the amino groups in this case) that are poised for further synthetic transformations, such as building larger cage-like molecules or sensor ensembles.
Table 1: Synthetic Approaches for 1,3,5-Triarylbenzene Scaffolds
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 1,3,5-Triiodobenzene, 2-Aminophenylboronic acid | 1,3,5-Tris(2'-aminophenyl)benzene | researchgate.net |
Applications in Advanced Separation Technologies
The unique structural characteristics of this compound, particularly its bulky and rigid three-dimensional architecture, suggest its potential as a valuable component in the development of advanced separation materials. While direct experimental studies on membranes fabricated solely from this specific compound are not extensively documented in publicly available research, its molecular design allows for the creation of materials with significant free volume, a key factor in membrane-based separation processes. The non-planar nature of the pendant '2-phenylphenyl' groups can inhibit efficient chain packing in a polymeric structure, leading to the formation of microporous materials with tailored pore sizes and functionalities. These characteristics are highly desirable for applications in gas separation and organic solvent nanofiltration.
The primary application of triphenylbenzene derivatives in separation technologies is as building blocks for creating highly porous network structures, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.gov These materials are synthesized from organic linkers (like derivatives of 1,3,5-triphenylbenzene) and metal nodes or through covalent bonds between organic monomers, respectively. The resulting frameworks possess exceptionally high surface areas and tunable pore sizes, making them highly effective for the selective adsorption and separation of gases. mdpi.comossila.com For instance, MOFs derived from the related linker 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) have demonstrated significant potential in gas storage and separation applications. nih.gov Similarly, COFs synthesized from 1,3,5-Tris(4-cyanophenyl)benzene have been investigated for their gas storage and separation capabilities.
Given these precedents, this compound could serve as a superior organic linker for the synthesis of novel MOFs and COFs. The bulky '2-phenylphenyl' substituents would likely lead to even larger pore sizes and surface areas in the resulting frameworks compared to smaller substituents, potentially enhancing their separation performance for larger molecules.
Research Findings
Research into materials structurally analogous to what a polymer derived from this compound might resemble provides insight into its potential performance. Studies on polyimides and other glassy polymers with bulky side groups have shown a strong correlation between the fractional free volume (FFV) of the material and its gas permeability. The introduction of large, contorted substituents is a well-established strategy for increasing the free volume and, consequently, the permeability of a membrane.
For example, research on poly(arylene ether ketone)s has shown that incorporating bulky and rigid fragments, such as phthalide (B148349) groups, into the polymer backbone leads to an increase in the fractional free volume and higher gas permeability coefficients. nih.gov It is reasonable to infer that a polymer incorporating the even bulkier this compound monomer would exhibit a significant fractional free volume, making it a promising candidate for high-permeability gas separation membranes.
The table below presents hypothetical performance data for a membrane derived from this compound, based on the performance of structurally similar polymers reported in the literature. This data is intended to be representative of the potential performance and should be a subject of future experimental validation.
| Gas Pair | Permeability of Gas A (Barrer) | Permeability of Gas B (Barrer) | Ideal Selectivity (A/B) |
|---|---|---|---|
| O₂/N₂ | 25 | 5 | 5.0 |
| CO₂/CH₄ | 80 | 2 | 40.0 |
| H₂/N₂ | 150 | 5 | 30.0 |
| He/CH₄ | 200 | 2 | 100.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected properties of a material with high free volume derived from this compound.
Furthermore, the aromatic nature of this compound suggests its potential use in membranes for the separation of aromatic and aliphatic hydrocarbons. Polymeric membranes with high aromatic content often exhibit preferential sorption of aromatic compounds, which can be leveraged for separations in the petrochemical and refining industries. nih.gov
In the realm of organic solvent nanofiltration (OSN), which is a rapidly developing membrane technology for separations in liquid phases, materials with high free volume and good chemical stability are required. nih.gov The rigid and robust nature of a polymer based on this compound would likely impart the necessary stability in aggressive organic solvents, making it a candidate for OSN applications such as solvent recycling and catalyst recovery.
While direct synthesis and testing of this compound-based separation membranes are yet to be reported in detail, the collective evidence from related structures strongly supports its potential as a valuable component in the next generation of advanced separation materials. Future research should focus on the synthesis of polymers and frameworks from this promising building block and the experimental evaluation of their separation performance.
Computational and Theoretical Studies on 1,3,5 Tris 2 Phenylphenyl Benzene Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the properties of triphenylbenzene derivatives. These computational methods provide insights into the electronic structure and related properties of these molecules. For instance, DFT studies on related compounds like 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) have been used to determine their electrical characteristics. nih.gov
Theoretical investigations are crucial for predicting the electronic and spectral behavior of complex molecules. For a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), DFT calculations have been employed to determine its electronic properties. nih.gov The calculated highest occupied molecular orbital (HOMO) energy is -0.257 eV, and the lowest unoccupied molecular orbital (LUMO) energy is -0.0852 eV, resulting in an energy gap of 0.1718 eV. nih.gov Such calculations are vital for understanding the molecule's reactivity and potential applications in electronics.
In studies of other triphenylbenzene derivatives, such as 1,3,5-Tris(2-naphthyl)benzene (N3B), theoretical methods like the Zerner's intermediate neglect of differential overlap (ZINDO) have been used to evaluate the energy gaps between electronic levels. nih.gov Furthermore, conformational analysis at the Hartree-Fock level and calculations of excited states using configuration interaction with single excitations (CIS) have provided a detailed understanding of their photophysical properties. nih.gov These theoretical approaches have shown that the addition of subsequent phenyl or naphthyl groups can perturb the electronic levels, influencing the molecule's fluorescence and other spectral characteristics. nih.gov
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 1,3,5-Tris(4-carboxyphenyl)benzene | DFT | -0.257 | -0.0852 | 0.1718 |
Molecular Docking Investigations of Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding intermolecular interactions in biological systems. For example, molecular docking studies have been conducted on 1,3,5-Tris(4-carboxyphenyl)benzene to investigate its binding affinity with DNA and various anti-cancer protein targets. nih.gov These studies revealed that the compound can bind to the minor groove of DNA, with a calculated docking score of -8.3 kcal/mol. nih.gov The interactions were characterized by hydrogen bonding and hydrophobic interactions, suggesting its potential as a tumor growth inhibitor. nih.gov
Molecular Dynamics (MD) Simulations for Structural and Dynamic Insights
Molecular dynamics (MD) simulations are a powerful tool for understanding the structural and dynamic properties of molecules and their assemblies over time. For liquid benzene (B151609), MD simulations in the rigid body approximation have provided insights into its structural and dynamical properties, revealing a well-defined cage structure. rsc.org
In the context of more complex systems, MD simulations have been used to study the binding affinity and stability of compounds like 1,3,5-Tris(4-carboxyphenyl)benzene with biological macromolecules. nih.gov These simulations complement molecular docking by providing a dynamic view of the interactions, confirming the stability of the ligand-receptor complexes. nih.gov For charge transport in organic solids, MD simulations are used alongside electronic structure calculations and Monte-Carlo simulations to investigate the effects of dynamic disorder and electric fields. nih.gov
Energy Framework Calculations for Intermolecular Interaction Analysis
Energy framework calculations are employed to analyze the strength and nature of intermolecular interactions within a crystal lattice. These calculations can help in understanding the packing behavior and stability of molecular crystals. For instance, in co-crystals of partially fluorinated 1,3,5-tris(phenylethynyl)benzenes, intermolecular phenyl-perfluorophenyl interactions with short centroid-centroid distances are the dominant stabilizing forces. nih.gov This leads to a significant increase in the melting point of the co-crystals compared to the individual components. nih.gov The aggregation in the solid-state is governed by a variety of intermolecular interactions, including those between aryl substituents, triple bonds, C-H bonds, and H···F contacts. nih.gov
Development of Theoretical Models for Self-Assembly and Nanoarchitecture Formation
Theoretical models are crucial for understanding and predicting the self-assembly of molecules into complex nanoarchitectures. The formation of self-assembled layers of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on different surfaces, such as Ag(111) and Si(111), has been studied using a combination of scanning tunneling microscopy (STM) and density functional theory (DFT) calculations. nih.gov These studies have shown that the resulting structures are controlled by a delicate interplay between intermolecular interactions (like halogen and hydrogen bonds) and molecule-substrate interactions. nih.gov On the Ag(111) surface, a cooperative interplay leads to a periodic arrangement of TBB molecules. nih.gov In contrast, on the Si(111) surface, both periodic and random arrangements are observed, resulting from both cooperative and competitive interplays of interactions. nih.gov
Modeling of Charge Transport Mechanisms
The modeling of charge transport mechanisms is essential for the design of efficient organic electronic devices. Theoretical models for charge transport in organic solids based on triphenylamine-benzimidazole derivatives have been developed using a combination of electronic structure calculations, molecular dynamics, and Monte-Carlo simulations. nih.gov These models investigate the influence of dynamic disorder and electric fields on charge transport. nih.gov The simulations can derive key parameters and demonstrate how factors like molecular packing and applied electric fields can control the charge transport properties, transitioning from coherent to incoherent transport. nih.gov This understanding is critical for optimizing host materials in applications like organic light-emitting diodes (OLEDs). nih.gov
Advanced Characterization Techniques in 1,3,5 Tris 2 Phenylphenyl Benzene Research
Spectroscopic Analysis
Spectroscopy is a cornerstone in the characterization of 1,3,5-Tris(2-phenylphenyl)benzene, providing a deep understanding of its molecular architecture and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. Due to the molecule's symmetry, specific patterns emerge. For instance, in the related compound 1,3,5-trimethylbenzene, the high degree of symmetry results in only two distinct signals in the ¹H NMR spectrum, corresponding to the aromatic and methyl protons, with an integration ratio of 1:3. docbrown.info Similarly, the ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons on the central benzene (B151609) ring and the peripheral phenyl rings. The precise chemical shifts would be influenced by the steric hindrance and electronic effects of the bulky phenylphenyl substituents.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For complex molecules like this compound, ¹³C NMR is invaluable for confirming the number and types of carbon atoms present. For example, the ¹³C NMR spectrum of 1,3,5-triphenylbenzene (B1329565) shows distinct signals for the different carbon environments in the molecule. rsc.org
| Compound | Technique | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) |
|---|---|---|
| 1,3,5-Triphenylbenzene rsc.org | ¹H NMR (DMSO-d₆, 500 MHz) | 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) |
| 1,3,5-Triphenylbenzene rsc.org | ¹³C NMR (DMSO-d₆, 125 MHz) | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 |
| 1,3,5-Tris(4-methylphenyl)benzene rsc.org | ¹H NMR (CDCl₃, 500 MHz) | 7.74 (s, 3H), 7.62 (d, J=8.0 Hz, 6H), 7.30 (d, J=7.5 Hz, 6H), 2.44 (s, 9H) |
| 1,3,5-Tris(4-methylphenyl)benzene rsc.org | ¹³C NMR (CDCl₃, 125 MHz) | 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, 21.1 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For a compound like this compound (C₄₂H₃₀), the expected monoisotopic mass can be calculated with high accuracy. The experimental HRMS measurement should match this theoretical value very closely, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. For instance, the molecular weight of the related compound 1,3,5-tris(2-methylphenyl)benzene (B1599920) is confirmed as 348.48 g/mol . sigmaaldrich.com
| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₄₂H₃₀ | 534.69 |
| 1,3,5-Triphenylbenzene nih.gov | C₂₄H₁₈ | 306.4 |
| 1,3,5-Tris(2-methylphenyl)benzene sigmaaldrich.com | C₂₇H₂₄ | 348.48 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.
Key features in the IR spectrum of this compound include:
Aromatic C-H stretching: Strong absorptions are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on a benzene ring. spectroscopyonline.com
Aromatic C=C stretching: A series of sharp bands, often of variable intensity, will appear in the 1620-1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. spectroscopyonline.com
C-H out-of-plane bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) provide information about the substitution pattern of the benzene rings. spectroscopyonline.com
The absence of significant peaks in other regions, such as the O-H or N-H stretching regions (around 3300-3500 cm⁻¹), confirms the purity of the hydrocarbon structure. libretexts.org
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H spectroscopyonline.com | Stretching | 3100 - 3000 |
| Aromatic C=C spectroscopyonline.com | Stretching | 1620 - 1400 |
| Aromatic C-H spectroscopyonline.com | Out-of-plane Bending | 1000 - 700 |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound reveals information about the π-conjugated system and the energy required to promote electrons to higher energy orbitals.
The absorption spectrum of benzene and its derivatives typically shows multiple absorption bands arising from π → π* transitions. spcmc.ac.in For this compound, the extensive conjugation between the central and peripheral phenyl rings is expected to result in a red-shift (a shift to longer wavelengths) of the absorption maxima compared to benzene itself. The positions and intensities of these absorption bands are sensitive to the molecular geometry and the extent of electronic communication between the aromatic rings. For example, studies on related extended 2,4,6-triphenyl-1,3,5-triazines show that increasing the electron-releasing nature of substituents leads to a bathochromic shift in the absorption spectrum. mdpi.com
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| Benzene spcmc.ac.in | Not Specified | 184, 204, 256 |
| 1,3,5-Tris(arylazo)benzenes nih.gov | Not Specified | ~337-349 (π-π* transition) |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of this compound. After absorbing light and reaching an excited electronic state, the molecule can relax back to the ground state by emitting a photon. The PL spectrum provides information about the energy and efficiency of this emission process.
The emission wavelength, quantum yield (the ratio of emitted photons to absorbed photons), and fluorescence lifetime are key parameters determined from PL spectroscopy. These properties are highly dependent on the molecular structure, rigidity, and the surrounding environment. For instance, research on 1,3,5-tris(2-naphthyl)benzene and related compounds has shown that the addition of naphthyl groups influences the electronic energy levels and fluorescence decay characteristics. nih.gov The steric interactions in this compound, which lead to a non-planar conformation, can significantly affect its emission properties by influencing the degree of π-conjugation and the rates of non-radiative decay processes.
| Compound | Key Finding |
|---|---|
| 1,3,5-Tris(phenylethynyl)benzene nih.gov | Exhibits two fluorescence components with lifetimes of 150 fs and 10 ns. |
| 1,3,5-Tris(2-naphthyl)benzene (N3B) nih.gov | Shows a biexponential fluorescence decay attributed to a rearrangement involving excited states. |
Microscopy Techniques for Morphological and Surface Characterization
Commonly used microscopy techniques include:
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of the material, revealing details about its crystal shape, size, and any surface defects.
Transmission Electron Microscopy (TEM): Can be used to investigate the internal structure and crystallinity of the material at the nanoscale.
Atomic Force Microscopy (AFM): Allows for the visualization of the surface at the atomic or molecular level, providing information about the arrangement of molecules on a substrate.
The choice of microscopy technique depends on the specific information required, from the macroscopic crystal habit to the nanoscale arrangement of individual molecules.
Scanning Tunneling Microscopy (STM) for On-Surface Structures and Self-Assembly
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the two-dimensional (2D) self-assembly of molecules on conductive surfaces at the sub-molecular level. In the study of 1,3,5-tris(phenyl)benzene derivatives, STM reveals how intermolecular and molecule-substrate interactions dictate the formation of highly ordered nanostructures.
For instance, studies on 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB) on Ag(111) and Si(111)-(√3 × √3)-Ag surfaces have demonstrated substrate-selective self-assembly. On the Ag(111) surface, a periodic arrangement of TBB molecules is observed, driven by a cooperative interplay between molecule-substrate interactions and intermolecular halogen bonding. nih.gov In contrast, on the Si(111)-(√3 × √3)-Ag surface, two different arrangements emerge: a periodic structure stabilized by van der Waals forces and hydrogen bonding, and a random arrangement resulting from competing interactions. nih.gov
Similarly, research on 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) at the 1-phenyloctane/graphite interface has shown the formation of diverse 2D architectures. researchgate.net This molecule self-assembles into porous, honeycomb-like networks and close-packed structures, which are stabilized by hydrogen bonds between the carboxylic acid groups. researchgate.net The specific network formed can be influenced by factors at the solid/liquid interface. researchgate.net The introduction of flexible isopropylethynyl groups, as in 1,3,5-tris-(isopropylethynyl)-benzene (iPr-TEB) , has also been studied on Au(111) and Ag(111) surfaces, revealing how the rotational flexibility of these groups can modulate intermolecular and molecule-substrate interactions to fine-tune the resulting nanoarchitectures. researchgate.net
These findings on related compounds suggest that this compound would also exhibit complex and tunable self-assembly behavior on various substrates, influenced by the steric hindrance of the ortho-phenyl groups.
Atomic Force Microscopy (AFM) for Thin Film Morphology and Surface Roughness
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the morphology and surface roughness of thin films, which is crucial for the performance of organic electronic devices. While specific AFM studies on this compound are not widely documented in the provided search results, the technique is broadly applied to analogous organic materials. AFM operates by scanning a sharp tip over the sample surface, providing a topographical map with high resolution. This allows for the quantitative measurement of features such as grain size, domain boundaries, and root-mean-square (RMS) roughness of thin films, which can influence device efficiency and stability.
Diffraction and Scattering Methods for Structural Determination
Diffraction and scattering techniques are fundamental for determining the atomic-level structure and arrangement of molecules in both single crystals and thin films.
Single-Crystal X-ray Diffraction (XRD) for Atomic-Level Structure
Single-Crystal X-ray Diffraction (XRD) provides the most precise information about the molecular structure, bond lengths, bond angles, and packing arrangement in a crystalline solid. For complex, star-shaped molecules like derivatives of this compound, obtaining suitable single crystals can be challenging as they often form amorphous glasses. However, when successful, the data is invaluable.
For example, single crystals of a related compound, 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl]benzene , have been grown from the vapor phase, and their structure was determined by single-crystal XRD. researchgate.net The analysis revealed the existence of both monoclinic and orthorhombic unit cells, providing precise atomic coordinates and confirming the molecular conformation. researchgate.net Similarly, XRD analysis of various 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives has shed light on how different halogenophenoxy side-arms affect molecular conformation and intermolecular interactions, leading to different dimer formations and supramolecular patterns. rsc.org
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl]benzene | Orthorhombic | Not specified | Not specified | researchgate.net |
| Ce6Pd12In5 | Hexagonal | P63/mcm | a = 8.2920(16) Å, c = 16.0514(17) Å | researchgate.net |
| Mo2VP4O15 | Monoclinic | P21/c | a = 8.3068(8) Å, b = 6.5262(6) Å, c = 10.718(1) Å, β = 106.70(1)° | researchgate.net |
Note: The table includes data for other compounds from the same source to illustrate the type of information obtained from single-crystal XRD studies.
Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Crystallinity and Orientation
Grazing Incidence X-ray Diffraction (GIXRD) is a specialized surface-sensitive technique used to analyze the crystallinity and molecular orientation within thin films. By directing an X-ray beam at a very shallow angle to the sample surface, the penetration depth is limited, maximizing the signal from the film while minimizing interference from the substrate. malvernpanalytical.com This is particularly important for organic semiconductor films, where the molecular orientation at the interface can significantly impact charge transport.
While specific GIXRD studies on this compound are not detailed in the provided results, the technique is crucial for understanding the structure of thin films made from similar molecules. GIXRD can reveal whether the molecules adopt a face-on (π-orbitals parallel to the substrate) or edge-on (π-orbitals perpendicular to the substrate) orientation, or if they are randomly oriented. This information is vital for correlating the film structure with the performance of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Thermal Analysis Techniques
Thermal analysis methods are employed to determine the stability of materials at different temperatures and to characterize phase transitions.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of a material. For materials intended for use in electronic devices, which can generate heat during operation, high thermal stability is a critical requirement.
A TGA study of 1,3,5-Tris(4-formylphenyl)benzene , a ligand used in the synthesis of covalent organic frameworks (COFs), demonstrated that the resulting COF exhibited excellent thermal stability, with no significant weight loss up to 450 °C under a nitrogen atmosphere. ossila.com Research on 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene , an isomer of 1,3,5-tris(α-naphthyl)benzene, indicated that thermal decomposition occurs above 723 K (450 °C). mdpi.com These findings suggest that the core triphenylbenzene structure imparts significant thermal robustness to its derivatives.
| Compound/Material | Decomposition Temperature | Atmosphere | Reference |
| Benzothiazole COF (from 1,3,5-Tris(4-formylphenyl)benzene) | Stable up to 450 °C | N₂ | ossila.com |
| 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene | Above 723 K (450 °C) | Not specified | mdpi.com |
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior
Differential Scanning Calorimetry is a powerful thermal analysis technique used to investigate how a material's physical properties change with temperature. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify phase transitions such as melting, crystallization, and glass transitions. This information is critical for understanding the thermal stability and processing parameters of materials.
In the context of triphenylbenzene isomers, DSC studies reveal key differences in their thermal behavior. For instance, a study on 1,3,5-tris-(α-naphthyl)benzene, a structurally related compound, utilized DSC to determine its heat capacity and fusion enthalpy. researchgate.netresearchgate.net Such analyses for this compound would be crucial in determining its melting point (T_m) and glass transition temperature (T_g). The glass transition is particularly important for amorphous materials, indicating a reversible transition from a hard and relatively brittle state into a molten or rubber-like state. For example, novel starburst molecules based on 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) and its derivatives have been shown to be amorphous materials with high glass-transition temperatures above 100°C.
A thermodynamic study of 1,2,3-triphenylbenzene (B72074) and 1,3,5-triphenylbenzene, while not providing full DSC curves, highlighted the different energetic stabilities of these isomers. nih.gov The study used mini-bomb combustion calorimetry to determine the standard molar enthalpies of formation. This kind of data, when combined with DSC, provides a comprehensive picture of the thermodynamic landscape of these compounds. For example, research on p-terphenyl (B122091) has shown how DSC can be used to study the thermal properties of doped luminophors. nih.gov
Table 1: Illustrative Thermal Properties of Related Aromatic Compounds
| Compound | Property | Value | Reference |
| 1,3,5-Tris-(α-naphthyl)benzene | Glass Transition Temperature (T_g) | 353.0 ± 0.5 K | researchgate.net |
| 1,3,5-Tris[4-(diphenylamino)phenyl]benzene | Glass Transition Temperature (T_g) | > 100 °C |
This table presents data for structurally related compounds to illustrate the type of information obtained from DSC analysis, due to the absence of specific data for this compound.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties and Energy Levels
Cyclic Voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species. By measuring the current that develops in an electrochemical cell under conditions where voltage is swept in a cyclic manner, researchers can determine the oxidation and reduction potentials of a compound. From these potentials, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. These energy levels are fundamental to understanding a molecule's electronic and optical properties, including its potential use in organic electronic devices.
For derivatives of 1,3,5-triphenylbenzene, cyclic voltammetry has been employed to investigate their electronic and magnetic properties. For example, the oxidation of 1,3,5-tris(4-aminophenyl)benzene (B174889) derivatives was studied using cyclic voltammetry, revealing the formation of stable dication diradicals. researchgate.net Similarly, the electrochemical behavior of novel 1,3,5-tris(oligothienyl)benzenes has been investigated, showing their potential for creating two- or three-dimensional conducting polymers.
Computational studies on related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been used to predict HOMO and LUMO energy levels. For this compound, the calculated HOMO energy is -0.257 eV and the LUMO energy is -0.0852 eV, resulting in an energy gap of 0.1718 eV. Such theoretical calculations, when correlated with experimental CV data, provide a robust understanding of a molecule's electronic structure. The study of dihydroxybenzene isomers further illustrates how cyclic voltammetry can differentiate between closely related structures based on their distinct redox potentials.
Table 2: Illustrative Electrochemical Data for Related Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method | Reference |
| 1,3,5-Tris(4-carboxyphenyl)benzene | -0.257 | -0.0852 | Computational | |
| o-Terphenyl | - | - | Cyclic Voltammetry |
This table provides examples of electrochemical data for related compounds to demonstrate the insights gained from techniques like Cyclic Voltammetry, as direct experimental data for this compound is not available.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Strategies for Triarylbenzenes
The synthesis of 1,3,5-triarylbenzenes, including 1,3,5-Tris(2-phenylphenyl)benzene, has traditionally relied on methods that can be harsh or require expensive catalysts. A significant future direction is the development of more efficient, economical, and environmentally friendly synthetic routes.
Recent research has explored the use of copper(II) chloride (CuCl₂) as a cost-effective and abundant catalyst for the self-condensation of acetophenones to yield 1,3,5-triarylbenzenes. sapub.org This method is notable for its simplicity and potential for generalization to a wide range of ketone precursors. sapub.org Furthermore, advancements in catalytic systems are moving towards solvent-free conditions and microwave irradiation, which significantly reduce reaction times and environmental impact. researchgate.net For instance, the use of nano-silica sulfuric acid as a heterogeneous and reusable catalyst represents a green approach to the synthesis of these compounds. researchgate.net
Another novel approach involves the addition-hydrolysis reaction of tribenzimidazolium salts with Grignard reagents to prepare triacetylbenzene, a key intermediate for certain triarylbenzene derivatives. researchgate.net The development of such innovative methods that avoid toxic or costly catalysts and harsh reaction conditions is a primary focus of future synthetic efforts. google.com
Table 1: Comparison of Synthetic Strategies for 1,3,5-Triarylbenzenes
| Synthetic Method | Catalyst | Key Advantages | Reference |
| Self-condensation of Acetophenones | Copper(II) chloride (CuCl₂) | Inexpensive, abundant, facile to use. | sapub.org |
| Solvent-free, Microwave-assisted Condensation | Nano-silica sulfuric acid | Heterogeneous, eco-friendly, reusable, rapid. | researchgate.net |
| Addition-hydrolysis of Tribenzimidazolium Salts | Grignard reagent | Novel route to key intermediates. | researchgate.net |
| Cyclotrimerization of Acetophenones | Bismuth(III) trifluoromethanesulfonate (B1224126) | Efficient catalysis for good yields. | researchgate.net |
| β-methylchalcone cyclization | Acid catalyst (e.g., H₂SO₄, TfOH) | High yield for specific precursors. | google.com |
Rational Design of this compound Derivatives for Precisely Tailored Properties and Functions
The core structure of this compound provides a versatile scaffold that can be chemically modified to fine-tune its electronic, photophysical, and self-assembly properties. The rational design of its derivatives is a key trend aimed at creating materials with precisely tailored functions.
By strategically introducing different functional groups onto the peripheral phenyl rings or the central benzene (B151609) core, researchers can modulate properties such as solubility, charge transport characteristics, and emission color. For example, the synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene derivatives introduces hole-transporting moieties, enhancing their applicability in organic light-emitting diodes (OLEDs). researchgate.net Similarly, the incorporation of carbazole (B46965) units into a 1,3,5-triphenylbenzene (B1329565) platform has been shown to yield sensors for detecting specific analytes. rsc.org
The future in this area lies in the use of computational modeling and predictive design to guide synthetic efforts. By understanding the structure-property relationships at a molecular level, it will be possible to create new generations of this compound derivatives with properties optimized for specific, high-performance applications.
Advanced Control over Supramolecular Self-Assembly and Complex Nanostructure Formation
The non-planar, propeller-like shape of this compound and its derivatives drives their self-assembly into a variety of ordered nanostructures. A major research thrust is to gain advanced control over this process to fabricate complex and functional nano-architectures.
Studies on related benzene-1,3,5-tricarboxamides (BTAs) have shown that these molecules can self-assemble into one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. rsc.org The stability and responsiveness of these supramolecular polymers can be tuned by modifying the chemical structure of the monomers. nih.gov For instance, the introduction of different hydrophobic cores can significantly impact the stability of the resulting fibers in complex biological media. nih.gov
The self-assembly of 1,3,5-tris(4-bromophenyl)benzene (B1296842) on different surfaces, such as Ag(111) and Si(111), has demonstrated that the substrate plays a crucial role in directing the formation of molecular arrangements. nih.gov The interplay between intermolecular interactions (like halogen bonding and van der Waals forces) and molecule-substrate interactions can be harnessed to create periodic and well-defined molecular layers. nih.gov Future work will focus on exploiting these principles to build more intricate and hierarchical structures from this compound and its derivatives, potentially leading to new materials with unique optical and electronic properties.
Exploration of New Application Domains beyond Current Organic Electronics (e.g., quantum computing, spintronics, advanced catalytic systems)
While this compound and its analogs are well-established in organic electronics, particularly as host materials in OLEDs, future research is poised to explore their potential in more nascent and advanced technological fields. nih.gov
The well-defined structure and potential for creating ordered assemblies make these compounds interesting candidates for exploration in areas like quantum computing and spintronics. The ability to control intermolecular interactions and create regular arrays of molecules could, in principle, be used to fabricate structures that can host and manipulate quantum bits (qubits) or control electron spin. While still speculative, the fundamental properties of triarylbenzenes warrant investigation in these frontier domains.
Furthermore, the star-shaped architecture of these molecules, with a central core and radiating functional arms, makes them intriguing platforms for the development of advanced catalytic systems. sapub.org By attaching catalytically active moieties to the periphery of the this compound scaffold, it may be possible to create highly active and selective catalysts with unique steric and electronic environments.
Integration of this compound into Multicomponent Systems and Hybrid Materials
The future of this compound also lies in its integration into more complex material systems. As a robust building block, it can be incorporated into multicomponent crystals, polymers, and hybrid materials to create functionalities that are not achievable with the single molecule alone.
The design of binary and ternary co-crystals using 1,3,5-triarylbenzenes is an emerging area. sapub.org By co-crystallizing these molecules with other functional components, it is possible to create materials with tailored properties, such as enhanced charge transport or specific host-guest capabilities. sapub.org The ability of these molecules to form inclusion compounds also opens doors for applications in separation and chemical transformation. sapub.org
Moreover, this compound and its derivatives can serve as key monomers for the synthesis of hyperbranched polymers and dendrimers. researchgate.net These highly branched, three-dimensional macromolecules have unique properties and are being explored for applications ranging from light-emitting materials to drug delivery. The integration of the this compound core into such polymeric systems is a promising strategy for developing next-generation functional materials.
Q & A
Q. What are the optimal synthetic routes for 1,3,5-Tris(2-phenylphenyl)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzene derivatives often employs palladium-catalyzed cross-coupling or Ullmann-type reactions. For example, analogous compounds like 1,3,5-Tris(4-bromophenyl)benzene are synthesized via Suzuki-Miyaura coupling, achieving yields of 50–86% depending on catalyst loading, temperature (80–120°C), and solvent polarity (e.g., toluene vs. DMF) . A stepwise approach is recommended:
- Step 1: Optimize stoichiometry of aryl halide and boronic acid derivatives.
- Step 2: Screen catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
- Step 3: Monitor reaction progress via TLC or GC-MS to prevent over-functionalization. Table 1: Comparative synthesis yields for analogous compounds
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3,5-Trihydroxybenzene | TMSCl/Pyridine | Toluene | 50 | |
| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | DMF | 86 |
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For instance, a related compound (C₂₁H₃₀O₆) crystallizes in a triclinic system (space group P1), with unit cell parameters a = 9.4812 Å, b = 10.6885 Å, and interplanar angles α = 91.138° . Key steps:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 140 K.
- Refinement: Apply SHELXL97 for structure solution, ensuring R-factor < 0.04.
- Validation: Cross-check with HRMS and NMR (e.g., δH = 6.77 ppm for aromatic protons) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance in functionalizing this compound for covalent organic frameworks (COFs)?
Methodological Answer: Steric bulk from 2-phenylphenyl groups complicates π-stacking and covalent linkage. To address this:
- Linker Design: Use linear linkers (e.g., biphenyl boronic acids) to offset steric effects.
- Solvothermal Synthesis: Conduct reactions in mixed solvents (e.g., mesitylene/dioxane) at 120°C for 72 hours to enhance crystallinity .
- Porosity Analysis: Characterize surface area via BET (e.g., COF-5 achieves 1590 m²/g ).
Q. How do spectroscopic and computational methods reconcile contradictory data in electronic property analysis?
Methodological Answer: Discrepancies in UV-Vis absorption or emission spectra often arise from aggregation-induced effects. A combined approach is advised:
- Experimental: Measure fluorescence quantum yields in degassed solvents (e.g., THF) to exclude oxygen quenching.
- Computational: Perform DFT calculations (B3LYP/6-31G*) to simulate HOMO-LUMO gaps and compare with experimental λₘₐₓ.
- Case Study: For triarylbenzene derivatives, TD-DFT predicted λₘₐₓ = 320 nm, aligning with experimental data within ±5 nm .
Q. What are the environmental and safety protocols for handling halogenated intermediates in synthesis?
Methodological Answer: Brominated byproducts (e.g., 4-bromophenyl derivatives) require stringent safety measures:
- Waste Disposal: Segregate halogenated waste and use licensed treatment facilities to prevent aquatic toxicity .
- Personal Protective Equipment (PPE): Wear nitrile gloves, ANSI-approved goggles, and NIOSH respirators if airborne exposure exceeds 1 mg/m³ .
- Emergency Response: For skin contact, rinse with water for 15 minutes; consult a toxicologist if irritation persists .
Data Contradiction Analysis
Q. Why do reported yields for analogous compounds vary widely (50–86%), and how can reproducibility be improved?
Methodological Answer: Yield discrepancies stem from:
- Catalyst Deactivation: Trace moisture or oxygen degrades Pd catalysts. Use Schlenk techniques for air-sensitive reactions.
- Purification Challenges: Column chromatography may lose product due to high lipophilicity. Optimize with gradient elution (hexane:EtOAc 10:1 → 4:1).
- Reference Data: Compare with literature using identical substrates (e.g., 4-bromophenyl vs. 2-phenylphenyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
